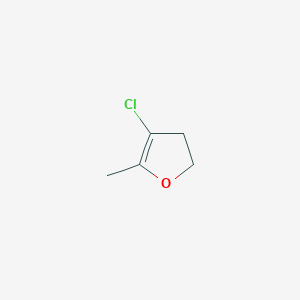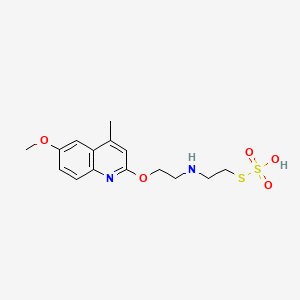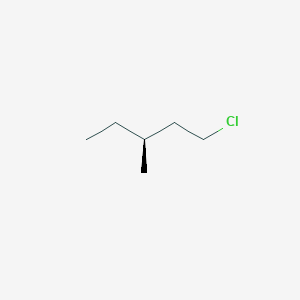
(3S)-1-Chloro-3-methylpentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-1-Chloro-3-methylpentane: is an organic compound with the molecular formula C6H13Cl. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is part of the alkyl halide family, where a chlorine atom is bonded to a carbon atom in the carbon chain. The (3S) notation indicates the specific spatial arrangement of the atoms around the chiral center, which is the third carbon atom in the chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-1-Chloro-3-methylpentane can be achieved through several methods. One common approach is the chlorination of 3-methylpentane. This reaction typically involves the use of chlorine gas (Cl2) in the presence of ultraviolet light or a radical initiator to facilitate the substitution reaction. The reaction conditions often include a controlled temperature and pressure to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more advanced techniques such as catalytic chlorination. This method uses a catalyst to enhance the reaction rate and selectivity. The process may also involve continuous flow reactors to maintain optimal reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions: (3S)-1-Chloro-3-methylpentane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions (OH-), resulting in the formation of alcohols.
Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes.
Oxidation and Reduction Reactions: Although less common, the compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in a non-polar solvent.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed:
Substitution: 3-methylpentanol.
Elimination: 3-methyl-1-pentene or 3-methyl-2-pentene.
Oxidation: Various oxidized products depending on the conditions.
Reduction: The corresponding alkane, 3-methylpentane.
Scientific Research Applications
(3S)-1-Chloro-3-methylpentane has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules. Its chiral nature makes it valuable in studying stereochemistry and enantioselective reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the production of drugs that require specific chiral centers for their activity.
Industry: this compound is used in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S)-1-Chloro-3-methylpentane depends on the specific reaction it undergoes. In substitution reactions, the chlorine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In elimination reactions, the compound undergoes dehydrohalogenation via an E2 mechanism, where a base abstracts a proton, leading to the formation of an alkene.
Comparison with Similar Compounds
(3R)-1-Chloro-3-methylpentane: The enantiomer of (3S)-1-Chloro-3-methylpentane with the opposite spatial arrangement around the chiral center.
1-Chloro-2-methylpentane: A structural isomer with the chlorine atom on the second carbon.
1-Chloro-3-methylhexane: A homologous compound with an additional carbon in the chain.
Uniqueness: The uniqueness of this compound lies in its specific chiral configuration, which can significantly influence its reactivity and interactions with other chiral molecules. This makes it particularly valuable in asymmetric synthesis and the study of chiral recognition processes.
Properties
CAS No. |
41248-91-3 |
|---|---|
Molecular Formula |
C6H13Cl |
Molecular Weight |
120.62 g/mol |
IUPAC Name |
(3S)-1-chloro-3-methylpentane |
InChI |
InChI=1S/C6H13Cl/c1-3-6(2)4-5-7/h6H,3-5H2,1-2H3/t6-/m0/s1 |
InChI Key |
NRLWLQUJUTWEJD-LURJTMIESA-N |
Isomeric SMILES |
CC[C@H](C)CCCl |
Canonical SMILES |
CCC(C)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


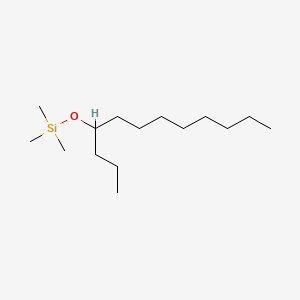
![1-[2-(4-Methylphenyl)ethyl]-3,4-dihydrophenanthrene](/img/structure/B14658933.png)
![2-Phenylbicyclo[3.3.1]non-2-en-9-one](/img/structure/B14658942.png)
![2-(4-Nitrophenyl)octahydrocyclopenta[d][1,3]oxazine](/img/structure/B14658943.png)
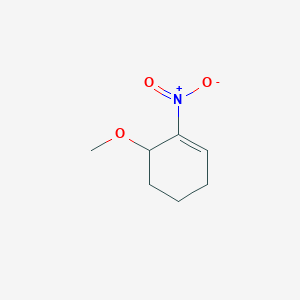
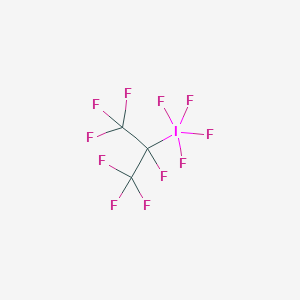
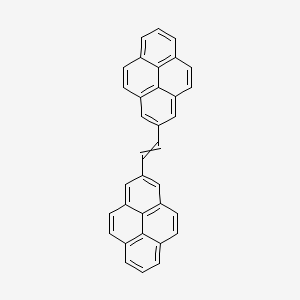

![Benzoic acid--[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]methanol (1/1)](/img/structure/B14658974.png)
![Trimethyl{2-[(trimethylsilyl)oxy]propan-2-yl}silane](/img/structure/B14658980.png)
